molecular formula C5H10N2O2 B1423262 N'-hydroxyoxolane-3-carboximidamide CAS No. 1251417-85-2

N'-hydroxyoxolane-3-carboximidamide

Cat. No. B1423262
CAS RN: 1251417-85-2
M. Wt: 130.15 g/mol
InChI Key: MQHAXHRKPMZBQN-UHFFFAOYSA-N
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Description

“N’-hydroxyoxolane-3-carboximidamide” is a chemical compound with the molecular formula C5H10N2O2 . It has a molecular weight of 130.15 . This compound is used in scientific research and has potential applications in drug development, catalysis, and material synthesis.

Scientific Research Applications

Copper Recovery from Chloride Solutions

Researchers have explored the use of hydrophobic N′-alkyloxypyridinecarboximidamides in extracting copper(II) from chloride solutions. These compounds, including structures related to N'-hydroxyoxolane-3-carboximidamide, have shown promise in the selective extraction and recovery of copper, highlighting their potential in metal recovery and recycling processes (Wojciechowska et al., 2017).

Analytical Method Development

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantitative analysis of hydrophobic N-alkyloxy substituted amidines, including N'-hydroxyoxolane-3-carboximidamide derivatives. This analytical technique is crucial for monitoring and controlling the synthesis process of these compounds, demonstrating their importance in chemical manufacturing (Wojciechowska et al., 2016).

Synthesis and Characterization

A study reported the efficient synthesis of novel long-chain N-substituted pyridinecarboximidamides, including N'-hydroxy-N-alkylpyridinecarboximidamides. These compounds have diverse potential applications, and their synthesis contributes to the development of new materials and chemicals for various industrial applications (Aksamitowski et al., 2017).

Zinc(II) Extraction

Similar to copper extraction, hydrophobic N′-alkyloxypyridinecarboximidamides were also found to be efficient zinc(II) extractants from acidic chloride solutions. This research further emphasizes the versatility of these compounds in metal recovery processes, offering environmentally friendly alternatives for the extraction of valuable metals from waste streams (Wojciechowska et al., 2017).

Safety and Hazards

While specific safety and hazard information for “N’-hydroxyoxolane-3-carboximidamide” was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. This includes using personal protective equipment and working in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

N'-hydroxyoxolane-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(7-8)4-1-2-9-3-4/h4,8H,1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHAXHRKPMZBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxyoxolane-3-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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